molecular formula C16H13BrN4S B12212061 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No.: B12212061
M. Wt: 373.3 g/mol
InChI Key: BHBKRASFTSKRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine followed by a series of substitution reactions. The reaction conditions often include the use of bromine and iodine in solvents like chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphatidylinositol-3-kinases (PI3K), leading to the disruption of cellular signaling pathways involved in cell proliferation and survival . This inhibition is crucial for its anticancer properties.

Properties

Molecular Formula

C16H13BrN4S

Molecular Weight

373.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromo-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H13BrN4S/c1-10-5-4-8-14-18-13(15(17)21(10)14)9-22-16-19-11-6-2-3-7-12(11)20-16/h2-8H,9H2,1H3,(H,19,20)

InChI Key

BHBKRASFTSKRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.